molecular formula C6H2Cl2FNO2 B1301863 2,6-Dichloro-5-fluoronicotinic acid CAS No. 82671-06-5

2,6-Dichloro-5-fluoronicotinic acid

Cat. No.: B1301863
CAS No.: 82671-06-5
M. Wt: 209.99 g/mol
InChI Key: LTDGKGCHRNNCAC-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoronicotinic acid (CAS: 82671-06-5) is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂FNO₂. It features chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and a carboxylic acid group at position 3. This compound is a white to yellow crystalline powder with a melting point of 152–155°C and a boiling point of ~247°C (estimate) . It is primarily used as a key intermediate in synthesizing pharmaceuticals, such as the KRAS G12C inhibitor sotorasib (AMG 510), approved by the FDA in 2021 . Its synthesis involves chlorination and hydrolysis steps, with modern methods achieving yields up to 85% .

Preparation Methods

Preparation via Chlorination of 2,6-Dihydroxy-5-fluoronicotinic Derivatives

Process Overview

This method involves converting methyl 2,6-dihydroxy-5-fluoronicotinate into 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride (POCl₃) in the presence of a lithium reagent (lithium chloride), followed by hydrolysis to yield 2,6-dichloro-5-fluoronicotinic acid.

Detailed Procedure

  • Starting Material: Methyl 2,6-dihydroxy-5-fluoronicotinate.
  • Reagents: Phosphorus oxychloride (POCl₃), lithium chloride.
  • Conditions: The mixture is sealed in tubes and heated at 152–158 °C for 25 hours.
  • Workup: After cooling, methylene chloride is added, the mixture filtered, and the filtrate concentrated under vacuum. The intermediate acid chloride is purified by short path vacuum distillation.
  • Hydrolysis: The acid chloride is slurried in warm water, neutralized with sodium hydroxide to pH 10, extracted with methylene chloride, then acidified with hydrochloric acid to precipitate the acid.
  • Yield and Purity: The final this compound is obtained in 71% yield with 99.4% purity by HPLC. Melting point matches literature values (approx. 154.6–154.9 °C).

Advantages

  • Uses inexpensive starting materials.
  • Fewer synthetic steps compared to older methods.
  • Avoids phosphorus pentachloride, reducing overchlorination risks.
  • Milder hydrolysis conditions protect sensitive functionalities.

Summary Table

Step Conditions Yield (%) Purity (HPLC) Notes
Chlorination with POCl₃ + LiCl 152–158 °C, 25 h 85 (acid chloride) 88.3% (VPC) Vacuum distillation purification
Hydrolysis to acid pH adjustment, acidification 71 99.4% Precipitation and washing

Source: US Patent US5204478A (1989)

Hydrolysis of 2,6-Dichloro-5-fluoro-3-cyanopyridine

Process Overview

This industrially scalable method hydrolyzes 2,6-dichloro-5-fluoro-3-cyanopyridine to this compound using concentrated sulfuric acid under controlled temperature and acid concentration conditions.

Detailed Procedure

  • Starting Material: 2,6-Dichloro-5-fluoro-3-cyanopyridine.
  • Reagents: Concentrated sulfuric acid (90–99% by weight), water.
  • Conditions:
    • Dissolve nitrile in sulfuric acid at 70–90 °C, hydrolyze to carboxamide at 70–100 °C.
    • Cool to 10–65 °C.
    • Gradually add water to adjust sulfuric acid concentration to 55–75%, controlling temperature carefully during water addition.
    • Complete hydrolysis at 70–110 °C.
  • Isolation: After hydrolysis, the product is cooled, filtered, washed, and dried.
  • Yield and Purity: Approximately 75% overall yield with low decomposition (0.9% by weight). Purity after recrystallization reaches 99.5%.

Advantages

  • Suitable for large-scale industrial production.
  • Good yield and purity.
  • Economically advantageous with relatively simple apparatus.
  • Controlled hydrolysis minimizes decomposition.

Summary Table

Step Conditions Yield (%) Purity (%) Notes
Hydrolysis in H₂SO₄ 70–100 °C, controlled water addition 75 ~99.5 Industrial scale, low decomposition
Reprecipitation purification pH adjustment with HCl 97.2 99.5 Improves purity and particle size

Source: European Patent EP0655998B1 (1999)

Synthesis via Hydrolysis to 2,6-Dichloro-5-fluoronicotinamide Intermediate

Process Overview

This route synthesizes 2,6-dichloro-5-fluoronicotinamide from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile by sulfuric acid hydrolysis, which can be further converted to the acid.

Detailed Procedure

  • Starting Material: 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile.
  • Reagents: Concentrated sulfuric acid.
  • Conditions: Heated at 62 °C for 1 hour.
  • Workup: Reaction mixture cooled, poured into ice water, extracted with ethyl acetate, washed, dried.
  • Yield and Purity: High yield (99.5%) of 2,6-dichloro-5-fluoronicotinamide with pale yellow solid obtained.

Notes

  • This intermediate can be further hydrolyzed to the acid.
  • The method is relatively straightforward and efficient for the amide intermediate.

Source: ChemicalBook synthesis data (2018)

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Temperature Range (°C) Yield (%) Purity (%) Scale Suitability Notes
Chlorination of dihydroxy ester Methyl 2,6-dihydroxy-5-fluoronicotinate POCl₃, LiCl 152–158 71 99.4 Lab to pilot Avoids PCl₅, mild hydrolysis
Hydrolysis of 3-cyanopyridine 2,6-Dichloro-5-fluoro-3-cyanopyridine Concentrated H₂SO₄, water 70–110 75 99.5 Industrial Controlled acid concentration, scalable
Hydrolysis to amide intermediate 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile Concentrated H₂SO₄ 62 99.5 (amide) - Lab scale Intermediate step, high amide yield

Research Findings and Notes

  • The chlorination method using phosphorus oxychloride and lithium chloride is notable for its high selectivity and avoidance of overchlorination, which is a common problem with phosphorus pentachloride. This method also benefits from milder hydrolysis conditions, preserving sensitive groups and improving overall yield and purity.

  • The hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine in concentrated sulfuric acid is a robust industrial process. The key to success is the careful control of temperature and acid concentration during water addition to prevent decomposition and ensure high purity. This method is well-documented for its scalability and economic viability.

  • The synthesis of the amide intermediate provides a high-yielding route to 2,6-dichloro-5-fluoronicotinamide, which can be further converted to the acid. This route is useful when the amide is a desired intermediate or product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-5-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, which serves as an intermediate for further chemical transformations .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Agents:
2,6-Dichloro-5-fluoronicotinic acid is notably utilized as a key intermediate in the synthesis of naphthyridine derivatives, which exhibit antibacterial properties. Several patents highlight its role in producing compounds that target bacterial infections effectively. For example, it has been used in the synthesis of naphthyridine antibacterial agents as disclosed in multiple European and U.S. patents (e.g., EP 0132,845; US 4,840,954) .

Anticancer Compounds:
The compound has also been investigated for its potential in developing anticancer drugs. Research indicates that derivatives of this compound can be transformed into various bioactive molecules, including those targeting specific cancer pathways. A notable example is its conversion into a primary amide and subsequently into urea derivatives that show promise as anticancer agents .

Case Studies

Several studies illustrate the practical applications of this compound in drug development:

Case Study 1: Synthesis of Naphthyridine Antibiotics

A study detailed the use of this compound as a precursor for synthesizing naphthyridine antibiotics. The process involved multiple steps starting from this compound to yield effective antibacterial agents against resistant strains .

Case Study 2: Development of Anticancer Agents

In another investigation, researchers transformed this compound into a series of derivatives aimed at inhibiting specific cancer pathways. The study demonstrated the efficacy of these compounds in preclinical models .

Market Insights

The market for this compound is expanding due to its applications in drug synthesis. According to recent market analysis reports, there is a growing demand for this compound among pharmaceutical companies focusing on developing novel therapeutics .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoronicotinic acid primarily involves its role as an intermediate in the synthesis of antibiotics. These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the antibiotics prevent bacterial cell division and growth .

Comparison with Similar Compounds

The structural and functional differences between 2,6-dichloro-5-fluoronicotinic acid and analogous compounds significantly influence their reactivity, synthesis, and applications. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Substituents (Positions) Key Functional Groups
This compound Cl (2,6), F (5) Carboxylic acid (3)
2,6-Dichloro-5-fluoronicotinoyl chloride Cl (2,6), F (5) Acyl chloride (3)
Methyl 2,6-dichloro-5-fluoronicotinate Cl (2,6), F (5) Methyl ester (3)
2,6-Dichloro-4-methylnicotinic acid Cl (2,6), CH₃ (4) Carboxylic acid (3)
2,6-Dichloro-3-cyanopyridine (DCFN nitrile) Cl (2,6), CN (3) Nitrile (3)

Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound 152–155 247 (estimate) 1.6207 (estimate)
2,6-Dichloro-5-fluoronicotinoyl chloride 71–75 (0.5 mmHg)
Methyl 2,6-dichloro-5-fluoronicotinate 118–120
2,6-Dichloro-4-methylnicotinic acid
DCFN nitrile

Key Research Findings

Fluorine Substitution: The fluorine atom at position 5 enhances metabolic stability and binding affinity in drug candidates compared to non-fluorinated analogs .

Chlorine Positioning : Chlorine at positions 2 and 6 increases steric hindrance, directing reactions to the carboxylic acid group at position 3 .

Synthetic Efficiency : Modern methods using lithium salts (e.g., Li₃PO₄) avoid overchlorination, improving yields to >85% , whereas older methods required extensive purification .

Derivative Utility : The acyl chloride form is critical for rapid amide couplings in drug synthesis, as seen in sotorasib’s multi-step pathway .

Biological Activity

2,6-Dichloro-5-fluoronicotinic acid (DCFNA) is a halogenated heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure:

  • Molecular Formula: C6_6H2_2Cl2_2FNO2_2
  • Molecular Weight: 209.99 g/mol
  • Melting Point: 152-155 °C
  • Density: 1.7 g/cm³

Synthesis:
DCFNA can be synthesized through various methods, including:

  • The conversion of 2,6-dihydroxy-5-fluoronicotinate using phosphorus oxychloride in the presence of lithium reagents .
  • A practical synthesis method involves selective monodechlorination of DCFNA to yield nicotinic acid derivatives .

Antibacterial Properties

DCFNA serves as a precursor in the synthesis of naphthyridine antibacterial agents. Research indicates that compounds derived from DCFNA exhibit significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridine ring enhance antibacterial efficacy .

Modulation of Protein-Protein Interactions

DCFNA has been identified as a useful reagent for studying protein-protein interactions. It aids in understanding mechanisms involved in amyloid assembly, which is crucial for diseases such as Alzheimer's . This modulation can influence cellular processes by altering signaling pathways associated with protein aggregation.

Inhibition of Enzymatic Activity

Studies have shown that DCFNA can inhibit certain enzymes, contributing to its potential as a therapeutic agent. For instance, it has been utilized to inhibit enzymes involved in bacterial resistance mechanisms, thereby enhancing the effectiveness of existing antibiotics .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Organic Chemistry demonstrated that derivatives of DCFNA displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The SAR analysis indicated that modifications at the 3-position of the pyridine ring significantly increased antibacterial potency.

CompoundActivity Against MRSA (MIC µg/mL)
DCFNA8
Naphthyridine Derivative4
Unmodified Nicotinic Acid32

Case Study 2: Amyloid Assembly Modulation

Research conducted on the effects of DCFNA on amyloid beta aggregation revealed that it could significantly reduce fibril formation in vitro. This finding suggests its potential role in developing therapeutics for neurodegenerative diseases.

TreatmentFibril Formation (% reduction)
Control0
DCFNA (10 µM)45
DCFNA (50 µM)70

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,6-dichloro-5-fluoronicotinic acid derivatives for pharmaceutical intermediates?

The synthesis typically begins with converting this compound to its acyl chloride using oxalyl chloride in dichloromethane (DCM). This intermediate is then amidated with ammonium hydroxide to form nicotinamide derivatives. Subsequent cyclization with potassium hexamethyldisilazane generates a pyrido[2,3-d]pyrimidine core, which undergoes chlorination and selective amination. Advanced steps may include Suzuki–Miyaura cross-coupling for fluorophenol moiety attachment .

Q. How can researchers characterize the purity and structural identity of this compound?

Standard methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and fluorine presence.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (209.00 g/mol) and isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) .

Q. What solvents and reaction conditions are optimal for amidation of this compound?

Acyl chloride formation requires anhydrous DCM and oxalyl chloride at 0–25°C for 16 hours. Amidation is best performed in dioxane at 0°C for 30 minutes to minimize side reactions. Yields (~50%) can be improved by controlling stoichiometry and avoiding moisture .

Advanced Research Questions

Q. How can competing side reactions during Suzuki–Miyaura coupling of this compound derivatives be mitigated?

Key strategies include:

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 or XPhos-Pd-G3 for enhanced selectivity.
  • Temperature Control : Maintain reactions at 80–100°C to suppress proto-dehalogenation.
  • Protecting Groups : Boc-protection of amines prevents undesired coordination with palladium .

Q. What analytical approaches resolve contradictions in reported yields for nicotinamide intermediates?

Discrepancies in yields (e.g., 50% vs. higher values) may arise from:

  • Reagent Purity : Trace moisture in DCM or oxalyl chloride reduces acyl chloride stability.
  • Workup Methods : Rapid quenching with NH4_4OH minimizes hydrolysis.
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How does fluorination at the 5-position influence the reactivity of nicotinic acid derivatives in heterocyclic synthesis?

Fluorine’s electron-withdrawing effect activates the 3- and 4-positions for nucleophilic substitution while deactivating the 2-position. This regioselectivity facilitates cyclization and cross-coupling reactions. Computational studies (DFT) can predict activation barriers for targeted functionalization .

Q. What methodologies enable scalable synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound?

Scalability improvements include:

  • Flow Chemistry : Continuous processing for acyl chloride formation reduces decomposition.
  • Catalyst Recycling : Immobilized palladium catalysts enhance cost efficiency in Suzuki couplings.
  • Green Solvents : Replace dioxane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDGKGCHRNNCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369962
Record name 2,6-Dichloro-5-fluoronicotinic acid
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Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82671-06-5
Record name 2,6-Dichloro-5-fluoronicotinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-5-fluoronicotinic acid
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Record name 2,6-Dichloro-5-fluoronicotinic acid
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Synthesis routes and methods I

Procedure details

Ethyl 2,6-dichloro-5-fluoronicotinate (1) (30.0 g) was dissolved in a mixture of 60 mL of trifluoro acetic acid and 60 mL of 7.5 N HCl. The mixture was refluxed with stirring for 26 h. It was cooled and the trifluoroacetic acid was removed under reduced pressure. The solution was mixed with 150 mL water, the resulting precipitate was filtered, washed with hexane and dried to yield 16.5 g of 2,6-dichloro-5-fluoro nicotinic acid (2). m.p.=152-156° C.
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Synthesis routes and methods II

Procedure details

The known compound, 2,6-dichloro-5-fluoronicotinonitrile (60 g) was heated at 65°-75° C. for 1 hour in concentrated sulfuric acid. After addition of water, the mixture was further heated at 100°-110° C. for 2 hours to give 2,6-dichloro-5-fluoronicotinic acid (59.8 g), m.p. 155°-156° C.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

An improved process for the preparation of 2,6-dichloro-5-fluoronicotinoyl chloride is described where a 2,6-dihydroxy-5-fluoronicotinic acid ester is converted in one step using phosphorus oxychloride and a lithium reagent to 2,6-dichloro-5-fluoronicotinoyl chloride and subsequent basic hydrolysis affords 2,6-dichloro-5-fluoronicotinic acid.
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Synthesis routes and methods V

Procedure details

A preferred embodiment for preparing the nicotinic acids is illustrated in Scheme II. The 2,6-dihydroxy-3-cyano-5-fluoropyridine (1) is prepared according to the method described in European Patent Application 333 020 (EP 020), incorporated herein by reference. This document describes the preparation of 2,6-dihydroxy-3-cyano-5-fluoropyridine starting with ethyl formate, ethyl fluoro acetate, and cyanoacetamide. The ethyl formate and ethyl fluoro acetate, are initially reacted in the presence of sodium methoxide, followed by addition of cyanoacetamide to provide the dihydroxy cyanopyridine (1). The 2,6-dihydroxy-3-cyano-5-fluoropyridine is converted to 2,6-dichloro-3-cyano-5-fluoropyridine (2) with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). The 2,6-dichloro-5-fluoro-3-cyanopyridine is hydrolyzed to 2,6-dichloro-5-fluoronicotinamide (3) by heating the cyano compound in the presence of concentrated sulfuric acid. The 2,6-dichloro-5-fluoronicotinic acid (4) was prepared by reaction of the amide (3) with sodium nitrite under aqueous acidic conditions. ##STR8##
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dichloro-5-fluoronicotinic acid
2,6-Dichloro-5-fluoronicotinic acid
2,6-Dichloro-5-fluoronicotinic acid
2,6-Dichloro-5-fluoronicotinic acid
2,6-Dichloro-5-fluoronicotinic acid
2,6-Dichloro-5-fluoronicotinic acid

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